2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide
Description
Properties
IUPAC Name |
2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4S2/c1-18-14(21)13-11(6-7-24-13)17-15(18)25-8-12(20)16-9-2-4-10(5-3-9)19(22)23/h2-5H,6-8H2,1H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYQYOSGXAUKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the sulfanyl group and the nitrophenylacetamide moiety. Common reagents used in these reactions include thiourea, acetic anhydride, and nitrobenzene derivatives. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as amines or alkoxides.
Scientific Research Applications
2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Thieno[3,2-d]pyrimidine Derivatives
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitro group in the target compound contrasts with electron-donating groups (e.g., methoxy in , ethyl in ), altering reactivity and binding affinities.
- Isomeric Differences: The thieno[2,3-d] isomer in may exhibit distinct ring strain and electronic properties compared to the thieno[3,2-d] core.
- Bioactivity Implications : Bulkier substituents (e.g., 3-methoxybenzyl in ) may hinder membrane permeability but enhance target specificity.
Functional Group Comparisons
Sulfanyl Acetamide Linkage
- Target Compound: The sulfanyl bridge connects the thienopyrimidine core to the acetamide, facilitating hydrogen bonding and π-π stacking.
- Analogous Compounds: : Compounds like N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide replace the thienopyrimidine with an oxadiazole ring but retain the sulfanyl acetamide motif, showing α-glucosidase inhibition (MIC: 12.5–50 µg/mL) . –10: Pyrimidine-thioacetamides (e.g., 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide) demonstrate antibacterial activity, highlighting the importance of the sulfanyl group in bioactivity .
Biological Activity
2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-nitrophenyl)acetamide is a compound belonging to the thieno[3,2-d]pyrimidine family, recognized for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Thieno[3,2-d]pyrimidine core
- Sulfanyl group
- Acetamide linkage with a nitrophenyl substituent
The molecular formula is , and it has a molecular weight of approximately 304.33 g/mol. The structural uniqueness contributes to its diverse biological activities.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
Antibacterial Activity
Studies have shown that thieno[3,2-d]pyrimidine derivatives possess significant antibacterial properties. The compound's activity was evaluated against both Gram-positive and Gram-negative bacteria. For instance:
- E. coli and S. aureus were used as test organisms.
- Compounds with electron-withdrawing groups (like -NO₂) demonstrated enhanced antibacterial efficacy compared to those with electron-donating groups.
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound A | E. coli | 0.0125 |
| Compound B | S. aureus | 0.0200 |
| Compound C | P. aeruginosa | 0.0150 |
Anticancer Activity
The compound has also been investigated for its anticancer potential. It is believed to inhibit key signaling pathways involved in cancer cell proliferation:
- EGFR and VEGFR inhibition : These receptors are crucial for tumor growth and angiogenesis.
- Pro-apoptotic effects : Inducing programmed cell death in cancerous cells.
A study reported that certain derivatives exhibited IC50 values below 10 µM against various cancer cell lines.
Case Studies
-
Case Study on Antibacterial Efficacy : A study conducted by Triloknadh et al. (2018) synthesized several pyrimidine derivatives and tested their antibacterial activity against multiple strains. The results indicated that modifications in the substituent groups significantly affected the MIC values.
- Findings : Compounds with nitro groups showed superior activity against S. aureus with MIC values as low as 0.0125 mg/mL.
-
Case Study on Anticancer Properties : Research published in Nature (2025) explored the effects of thieno[3,2-d]pyrimidine derivatives on cancer cell lines. The study highlighted the dual role of these compounds in inhibiting EGFR and VEGFR pathways.
- Findings : The tested compounds demonstrated a significant reduction in cell viability at concentrations ranging from 5 to 15 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
